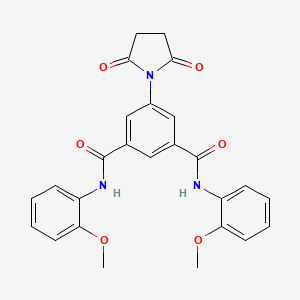
5-(2,5-dioxo-1-pyrrolidinyl)-N,N'-bis(2-methoxyphenyl)isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-dioxo-1-pyrrolidinyl)-N,N'-bis(2-methoxyphenyl)isophthalamide, commonly known as DPI, is a potent inhibitor of NADPH oxidases, which are enzymes responsible for the production of reactive oxygen species (ROS) in various biological systems. DPI has been extensively used in scientific research to understand the role of ROS in various physiological and pathological conditions.
Mécanisme D'action
DPI acts as a competitive inhibitor of NADPH oxidases by binding to their flavin adenine dinucleotide (FAD) binding site. This prevents the transfer of electrons from NADPH to molecular oxygen, thereby inhibiting the production of 5-(2,5-dioxo-1-pyrrolidinyl)-N,N'-bis(2-methoxyphenyl)isophthalamide.
Biochemical and Physiological Effects:
DPI has been shown to inhibit the production of this compound in various biological systems, including neutrophils, endothelial cells, and smooth muscle cells. DPI has also been shown to reduce oxidative stress and inflammation in animal models of various diseases, including atherosclerosis, hypertension, and acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
DPI is a potent and specific inhibitor of NADPH oxidases, making it an ideal tool for studying the role of 5-(2,5-dioxo-1-pyrrolidinyl)-N,N'-bis(2-methoxyphenyl)isophthalamide in various biological systems. However, DPI has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages when using DPI in lab experiments.
Orientations Futures
There are several future directions for research on DPI and its role in various biological systems. One potential area of research is the development of more potent and selective inhibitors of NADPH oxidases. Another area of research is the investigation of the role of 5-(2,5-dioxo-1-pyrrolidinyl)-N,N'-bis(2-methoxyphenyl)isophthalamide in aging and age-related diseases. Additionally, DPI may have potential therapeutic applications in various diseases, and further research is needed to explore its potential clinical utility.
Méthodes De Synthèse
DPI can be synthesized by the reaction of 2,5-dioxo-1-pyrrolidinecarboxylic acid with 2-methoxybenzylamine followed by the reaction with isophthalic acid chloride. The resulting compound is then purified through a series of chromatographic techniques.
Applications De Recherche Scientifique
DPI has been widely used in scientific research to investigate the role of NADPH oxidases in various biological systems, including cardiovascular, respiratory, and immune systems. DPI has been used to study the effect of 5-(2,5-dioxo-1-pyrrolidinyl)-N,N'-bis(2-methoxyphenyl)isophthalamide on cell signaling, apoptosis, and inflammation. DPI has also been used to investigate the role of this compound in the development of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O6/c1-34-21-9-5-3-7-19(21)27-25(32)16-13-17(15-18(14-16)29-23(30)11-12-24(29)31)26(33)28-20-8-4-6-10-22(20)35-2/h3-10,13-15H,11-12H2,1-2H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSWJQWVPUEEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)CCC3=O)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B4954656.png)
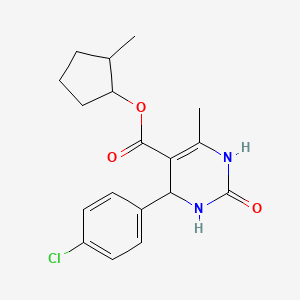
![N-[3-(4-chlorophenoxy)benzyl]-2-(methylthio)aniline](/img/structure/B4954689.png)
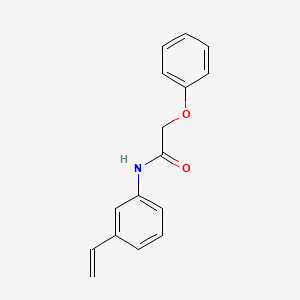
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B4954707.png)
![4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4954721.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine](/img/structure/B4954727.png)
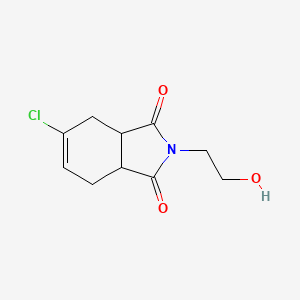
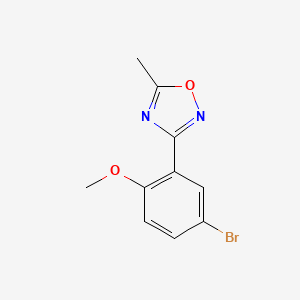
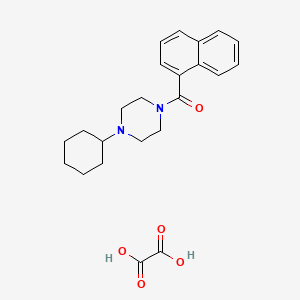
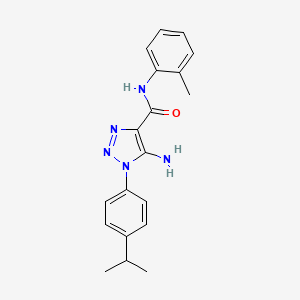
![1-(3-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B4954760.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)
